![molecular formula C13H13NO4 B6506516 N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide CAS No. 1428359-64-1](/img/structure/B6506516.png)

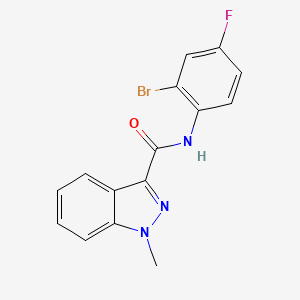

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a benzodioxol group, which is a common feature in many organic compounds, including pharmaceuticals and synthetic cathinones . Synthetic cathinones are a type of designer drug that can have stimulant effects .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. For instance, a typical Claisen–Schmidt reaction was made between 2 and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .Applications De Recherche Scientifique

Anticancer Activity

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide: has shown promise as an anticancer agent. Its mechanism of action involves inhibiting specific cellular pathways related to tumor growth and survival. Researchers have explored its potential against various cancer cell lines, including prostate, pancreatic, and leukemia cells .

HDAC Inhibition

The compound has been used as an intermediate in the synthesis of trithiocarbonates, which act as inhibitors of histone deacetylases (HDACs). HDACs play a crucial role in gene expression regulation, and their dysregulation is associated with cancer progression. By targeting HDACs, this compound may contribute to epigenetic therapies .

Glucose Starvation Sensitivity

One of the derivatives of N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide —specifically, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide —has demonstrated efficacy in tumor cells experiencing glucose starvation. This finding suggests potential applications in cancer therapy under nutrient-deprived conditions .

Quinoline Derivatives

Quinoline derivatives, to which this compound belongs, exhibit diverse biological activities. Depending on substituents and positions, they can possess antimalarial, antitumor, antibacterial, and antioxidant properties. The fusion of quinoline and chalcone moieties in this compound opens avenues for further bioactivity studies .

Chalcone Moiety

The chalcone moiety within N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide contributes to its pharmacological potential. Chalcones are polyphenolic compounds with a wide range of activities, including anti-cancer, anti-infective, anti-diabetic, and antioxidant effects. Their synthesis involves Claisen–Schmidt condensation reactions between aldehydes and ketones .

Heterocyclic Synthesis

Researchers have synthesized chalcone-substituted quinoxalines using conventional heating and ultrasound-assisted methods. These compounds, including derivatives of N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide , may hold promise in drug discovery and medicinal chemistry .

Propriétés

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-10(15)14-6-2-3-7-16-11-4-5-12-13(8-11)18-9-17-12/h4-5,8H,6-7,9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVUJUURMGOFKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(piperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506440.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(piperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506448.png)

![N-[(2-chlorophenyl)methyl]-2-[7-(methoxymethyl)-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B6506449.png)

![N-(3-chloro-4-methylphenyl)-2-[4-methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6506452.png)

![5-[(4-bromo-2-fluorophenyl)methyl]-2-(2-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6506461.png)

![5-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6506464.png)

![N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide](/img/structure/B6506501.png)

![N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6506503.png)

![2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide](/img/structure/B6506506.png)

![N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}pyridine-2-carboxamide](/img/structure/B6506508.png)

![N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide](/img/structure/B6506521.png)

![2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide](/img/structure/B6506527.png)

![3-bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide](/img/structure/B6506535.png)